Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride
Description
Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride is a synthetic organic compound featuring a phenoxy-acetate ester backbone substituted with a methylaminomethyl group at the para position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
methyl 2-[4-(methylaminomethyl)phenoxy]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-7-9-3-5-10(6-4-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEDVVYRLNLSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Characterization
The synthesis of Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride typically involves the reaction of specific precursors under controlled conditions. Characterization methods such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function .
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
3. Potential Therapeutic Uses
Due to its structural similarities to known pharmaceutical agents, there is ongoing research into its potential use as a therapeutic agent for various conditions, including:
- Cancer Treatment : Investigations into the compound's cytotoxic effects on cancer cell lines have shown promising results, indicating that it may inhibit tumor growth through various pathways .
- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, warranting further exploration in models of neurodegeneration .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal highlighted the antibacterial effects of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant activity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that it effectively reduced DPPH radicals, showcasing its potential for application in formulations aimed at combating oxidative stress-related conditions .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Lower MIC than traditional antibiotics |
| Antioxidant Properties | Scavenges free radicals | Significant reduction in DPPH radicals |
| Cancer Treatment | Cytotoxic effects on various cancer cell lines | Inhibition of tumor growth observed |
| Neurological Disorders | Potential neuroprotective effects | Promising results in models of neurodegeneration |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The methylamino group plays a crucial role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Pharmacokinetic and Toxicological Profiles
- Solubility and Bioavailability: The hydrochloride salt of the target compound likely enhances aqueous solubility compared to non-ionic analogs like 490-M24 . However, its pharmacokinetics may differ from methyl 2-hydroxyacetate (), a simpler ester with lower molecular weight (90.08 g/mol) and higher volatility .
- Toxicity : Methyl 2-hydroxyacetate () poses inhalation hazards, but the target compound’s aromatic and charged structure may reduce volatility, mitigating such risks .
Biological Activity
Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including its interactions with biological targets, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C12H17ClN2O3 and a molecular weight of approximately 274.73 g/mol. Its structure features a phenoxy group substituted with a methylamino moiety, which is significant for its biological interactions.
Pharmacological Activity
Research indicates that this compound exhibits notable biological activities , particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. For instance, it has shown moderate activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains such as Bacillus subtilis and Escherichia coli .
- Neurotransmitter Regulation : The aminomethyl group may enhance binding affinity to specific receptors involved in neurotransmitter regulation, potentially impacting mood and cognitive functions. This suggests a possible role in treating neuropsychiatric disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative analysis with structurally similar compounds reveals insights into how modifications affect activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-[4-(aminomethyl)phenoxy]propanoate | C12H17NO3 | Lacks hydrochloride form; different side chain |
| This compound | C12H17ClN2O3 | Contains methylamino group enhancing solubility |
| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | C16H18ClO3 | Different functional groups impacting activity |
The presence of the methylamino group appears to enhance solubility and potentially increases the compound's bioavailability .
Case Studies and Experimental Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Testing : In a study examining various monomeric alkaloids, this compound demonstrated significant antimicrobial activity against both bacterial and fungal strains, indicating its potential as an effective antimicrobial agent .
- Neuropharmacology : Research focusing on compounds with similar structures has highlighted their potential in modulating neurotransmitter systems, suggesting that this compound may also exhibit neuroactive properties .
- Cytotoxicity Studies : In vitro experiments have shown that related compounds can induce apoptosis in cancer cell lines, hinting at possible anticancer properties for this compound as well .
Preparation Methods
Preparation of Methyl 2-(4-(aminomethyl)phenoxy)acetate
- Esterification of phenoxyacetic acid derivatives :
Phenoxyacetic acid or its substituted derivatives are esterified with methanol under acid catalysis or using solid acid catalysts such as aluminum phosphate molecular sieves, which have been shown to improve yield and reduce byproducts compared to traditional sulfuric acid catalysis.- Typical conditions:
- React phenoxyacetic acid (500 g) with methanol (400 g) in the presence of aluminum phosphate molecular sieve catalyst (2.5–9.5 g) and an inert solvent such as toluene or hexanaphthene (700 g).
- Heat under reflux at 95–105 °C for 12–15 hours under atmospheric pressure.
- Remove methanol and solvent by distillation under vacuum to isolate methyl phenoxyacetate with purity >99% and yields around 93–94%.
- Typical conditions:
Introduction of the Methylamino Group at the Para Position
- Reductive amination or nucleophilic substitution :
The para-substituted methylaminomethyl group can be introduced by reacting methyl 2-(4-(chloromethyl)phenoxy)acetate with methylamine.- The chloromethyl derivative is prepared by chloromethylation of methyl phenoxyacetate or by substitution reactions on suitable precursors.
- The substitution reaction involves treating the chloromethyl compound with methylamine in an appropriate solvent such as ethanol or methanol, often at elevated temperatures (50–80 °C) to facilitate nucleophilic substitution.
- Reaction monitoring by TLC or HPLC ensures completion.
- The product is then purified by crystallization or chromatography.
Formation of Hydrochloride Salt
- The free base methyl 2-{4-[(methylamino)methyl]phenoxy}acetate is dissolved in anhydrous solvent (e.g., ethyl acetate or ethanol).
- Dry hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution under controlled temperature (0–5 °C) to precipitate the hydrochloride salt.
- The solid is filtered, washed with cold solvent, and dried under vacuum to yield the hydrochloride salt with high purity.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Catalyst/Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Esterification of phenoxyacetic acid | Phenoxyacetic acid + Methanol + AlPO4 molecular sieve + Toluene | 95–105 | 12–15 | Aluminum phosphate molecular sieve | 93–94 | >99 |
| Chloromethylation (if applicable) | Methyl phenoxyacetate + chloromethylating agent | ~60–80 | 4–6 | Acid catalyst (e.g., HCl, ZnCl2) | 85–90 | >95 |
| Nucleophilic substitution | Chloromethyl derivative + Methylamine | 50–80 | 6–12 | Solvent: ethanol/methanol | 80–88 | >98 |
| Hydrochloride salt formation | Free base + HCl gas or HCl solution | 0–5 | 1–2 | Precipitation | >95 | >99 |
Research Findings and Advantages of Preparation Methods
- The use of aluminum phosphate molecular sieve as a catalyst for esterification significantly reduces corrosion and environmental hazards compared to traditional sulfuric acid catalysis.
- This catalyst system also minimizes side reactions and wastewater generation, improving product purity and yield.
- The nucleophilic substitution step benefits from mild conditions, avoiding harsh reagents and facilitating scalability.
- Formation of the hydrochloride salt under controlled low temperature ensures high purity and good crystallinity, which is critical for pharmaceutical applications.
Q & A
Q. What in vitro assays are recommended for preliminary toxicity profiling?
- Methodology : Cytotoxicity screening (e.g., MTT assay) in hepatic (HepG2) and renal (HEK293) cell lines, coupled with Ames testing for mutagenicity. Environmental toxicity can be assessed using Daphnia magna or algal growth inhibition assays, as outlined in safety data sheets .
Q. How can stereochemical purity be ensured during scale-up synthesis?
- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) is critical for resolving enantiomers. For example, (R)- and (S)-enantiomers of related α-methoxyphenylacetic acid derivatives are resolved using Chiralpak columns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
